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Compound of Interest

Compound Name: 3-Bromo-2-methylbenzofuran

cat. No.: B1609783

An In-Depth Technical Guide to 3-Bromo-2-methylbenzofuran: Synthesis, Characterization,
and Applications in Drug Discovery

Abstract

The benzofuran scaffold is a "privileged structure” in medicinal chemistry, with its derivatives
exhibiting a vast spectrum of pharmacological activities.[1][2] This technical guide provides a
comprehensive analysis of 3-Bromo-2-methylbenzofuran, a key synthetic intermediate for
drug development professionals, researchers, and scientists. We will delve into its
nomenclature, physicochemical properties, and detailed synthetic protocols, including
mechanistic insights. Furthermore, this guide outlines its spectroscopic signature, chemical
reactivity, and established applications as a precursor for potent therapeutic agents, particularly
in oncology and infectious disease research. The content is structured to provide both
foundational knowledge and actionable experimental details, grounded in authoritative
references.

The Benzofuran Scaffold: A Cornerstone in
Medicinal Chemistry

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a
fundamental structural motif in numerous natural products and synthetic pharmaceuticals.[1]
The inherent planarity, aromaticity, and capacity for diverse functionalization make the
benzofuran ring system an ideal starting point for designing molecules that can interact with a
wide array of biological targets. Derivatives have demonstrated significant potential as
anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] Halogenation of
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the benzofuran core, particularly bromination, is a critical strategy for modulating electronic

properties and providing a reactive handle for subsequent chemical transformations, thereby

enhancing therapeutic efficacy and target specificity.

Nomenclature and Physicochemical Properties

The correct and unambiguous identification of a chemical entity is paramount for scientific

communication and reproducibility. The compound of interest is systematically named

according to [IUPAC nomenclature.

IUPAC Name: 3-bromo-2-methyl-1-benzofuran[3]

The structure consists of a benzofuran ring system where the bromine atom is attached to

position 3 and a methyl group is at position 2.

Caption: Structure of 3-Bromo-2-methylbenzofuran.

Table 1: Physicochemical and Computed Properties

Identifier Value Source
Molecular Formula CoH7BrO PubChem|[3]
Molecular Weight 211.06 g/mol PubChem
Monoisotopic Mass 209.96803 Da PubChem][3]
INChi Key OEGMISNFEAVBHA- PubChem(3]
UHFFFAOYSA-N
SMILES CC1=C(C2=CC=CC=C201)Br = PubChem][3]
XlogP3 (Predicted) 3.4 PubChem|[3]
Yellow Liquid or Solid Based on 3-

Physical Form

(Predicted)

Bromobenzofuran[4]

Synthesis and Mechanistic Insights
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The synthesis of 3-Bromo-2-methylbenzofuran is most efficiently achieved via the direct
electrophilic bromination of the precursor, 2-methylbenzofuran. This method is favored for its
high atom economy and procedural simplicity.

Synthesis Workflow for 3-Bromo-2-methylbenzofuran

N-Bromosuccinimide (NBS)
Benzoyl Peroxide (cat.)
Solvent (CCla)

2-Methylbenzofuran
(Starting Material)

Electrophilic Bromination
(Reflux)

Cool & Filter Succinimide

Filtration & Washing

Column Chromatography
(Silica Gel)

Pure Product

3-Bromo-2-methylbenzofuran
(Final Product)

Click to download full resolution via product page

Caption: General workflow for the synthesis of 3-Bromo-2-methylbenzofuran.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of benzofuran
derivatives.[5][6]
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e Reaction Setup: To a solution of 2-methylbenzofuran (1.0 eq) in a suitable solvent such as
dry carbon tetrachloride (CCla4) in a round-bottom flask, add N-bromosuccinimide (NBS) (1.0

eq).
e Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide (0.05 eq).

o Expert Insight: While this reaction is an electrophilic substitution, the use of a radical
initiator can facilitate the process by ensuring a steady, low concentration of bromine,
which is generated in situ. NBS is preferred over liquid bromine as it is a crystalline solid
that is safer and easier to handle, minimizing the formation of polybrominated byproducts.

o Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin
Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

o Work-up: Once the starting material is consumed, cool the reaction mixture to room
temperature. The succinimide byproduct will precipitate out of the CCla.

¢ |solation: Filter the solid succinimide and wash it with a small amount of cold CCls. Combine

the filtrates.

 Purification: Concentrate the filtrate under reduced pressure to yield the crude product.
Purify the residue by silica gel column chromatography using a hexane/ethyl acetate
gradient to afford pure 3-Bromo-2-methylbenzofuran.

Proposed Reaction Mechanism

The bromination occurs at the 3-position of the benzofuran ring, which is electronically
activated and sterically accessible. The reaction proceeds via an electrophilic aromatic
substitution mechanism.
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Proposed Mechanism for Electrophilic Bromination

2-Methylbenzofuran Br2
(Electron-rich 1t system) (Generated from NBS)

Tt-attack on Br+

Sigma Complex
(Resonance Stabilized Cation)

3-Bromo-2-methylbenzofuran

Deprotonation

Click to download full resolution via product page

Caption: Simplified mechanism of electrophilic bromination on the furan ring.

Spectroscopic Characterization

Structural confirmation of the synthesized 3-Bromo-2-methylbenzofuran is achieved through
a combination of standard spectroscopic techniques. The expected data provides a fingerprint
for the molecule.

Table 2: Expected Spectroscopic Data
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Technique Expected Features

Singlet for the C2-methyl group (~2.4-2.6
1H NMR ppm).Multiplets for the four aromatic protons on

the benzene ring (~7.2-7.8 ppm).

Nine distinct carbon signals.Signal for the C-Br

carbon (~95-105 ppm).Signals for the methyl
15C NMR ( ppm).Sig _ y _

carbon (~10-15 ppm) and aromatic/heterocyclic

carbons.

A characteristic M, M+2 isotopic pattern with
M s MS) approximately 1:1 intensity ratio, confirming the
ass Spec
P presence of one bromine atom.Predicted

[M+H]* at m/z 210.97531.[3]

Chemical Reactivity and Synthetic Utility

The bromine atom at the C3 position renders 3-Bromo-2-methylbenzofuran a highly versatile
synthetic intermediate. The C-Br bond is amenable to a wide range of transformations, most
notably palladium-catalyzed cross-coupling reactions.[7] This allows for the strategic
introduction of carbon, nitrogen, and oxygen-based functionalities, which is a cornerstone of
modern drug discovery.

Synthetic Utility of 3-Bromo-2-methylbenzofuran

{3-Bromo-2-methylbenzofuran | (Versatile Intermediate)}

Pd/Cu Cat Pd Cat.

Sonogashira Coupling
(Alkynes)
G—Aryl—Z—methylbenzofurans) G—AIkenyl—2—methylbenzofurans) G—Alkynyl—Z—methyIbenzofurans) G—Amino/Oxy—Z—methyIbenzofurans)

Heck Reaction
(Alkenes)

Suzuki Coupling
(Boronic Acids)

Buchwald-Hartwig
(Amines, Alcohols)
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Caption: Key cross-coupling reactions using 3-Bromo-2-methylbenzofuran.

Applications in Medicinal Chemistry and Drug
Development

The strategic importance of 3-Bromo-2-methylbenzofuran lies in its role as a precursor to
biologically active molecules. Research has consistently shown that bromo-substituted
benzofurans and their derivatives possess significant therapeutic potential.

» Anticancer Activity: Numerous studies have identified bromo-derivatives of benzofuran as
potent anticancer agents.[5] These compounds often exert their cytotoxic effects by inducing
apoptosis in cancer cells.[5][8] The bromine atom can be a key pharmacophoric feature or a
synthetic handle to build more complex molecules that target specific cellular pathways, such
as cyclin-dependent kinases (CDKSs).[9]

» Antimicrobial Agents: The benzofuran scaffold is present in many compounds with
antibacterial and antifungal properties.[1] The introduction of a bromine atom can enhance
lipophilicity, potentially improving cell membrane penetration and overall antimicrobial
efficacy.

e Enzyme Inhibition: Benzofuran derivatives have been successfully designed as inhibitors for
various enzymes. For example, they serve as the core for novel CDK2 inhibitors for cancer
therapy and for inhibitors of enzymes implicated in Alzheimer's disease, such as
acetylcholinesterase (AChE) and (3-secretase (BACE-1).[6][9] 3-Bromo-2-
methylbenzofuran provides an ideal starting point for synthesizing libraries of such
inhibitors for screening and lead optimization.

Conclusion

3-Bromo-2-methylbenzofuran is more than a simple halogenated heterocycle; it is a powerful
and versatile building block for the synthesis of complex molecular architectures with significant
therapeutic potential. Its straightforward synthesis, well-defined reactivity, and the proven
biological relevance of its derivatives make it an invaluable tool for researchers and
professionals in the field of drug discovery and development. This guide provides the
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foundational and practical knowledge necessary to leverage this important chemical
intermediate in the pursuit of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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